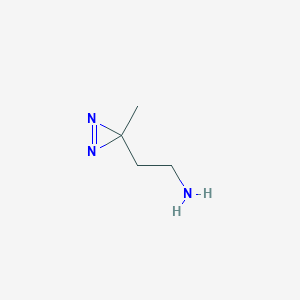

2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine

Description

BenchChem offers high-quality 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methyldiazirin-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3/c1-4(2-3-5)6-7-4/h2-3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVCSPSTLPNOAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: Synthesis and Optimization of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine

Executive Summary

Aliphatic diazirines are premier photophores in the field of chemical biology and drug discovery. Their exceptionally small steric footprint minimizes perturbations to natural ligand-protein interactions, while their ability to generate highly reactive carbenes upon UV irradiation (~350 nm) enables robust photoaffinity labeling (PAL)[1]. This technical guide details the optimized, self-validating synthesis protocol for 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine (CAS: 36902-22-4)[2], a minimalist photo-cross-linker. By transitioning from traditional heavy-metal oxidations to a base-mediated one-pot methodology, researchers can achieve higher yields, superior scalability, and simplified purification[3].

Mechanistic Rationale & Strategic Route Design

The synthesis of aliphatic diazirines from ketone precursors fundamentally relies on the in situ formation of a diaziridine intermediate, followed by its oxidation[4]. If the starting material is 4-amino-2-butanone, the primary amine must first be masked (typically via Boc-protection) to prevent competitive self-condensation or unwanted imine formation.

Traditionally, the oxidation of the intermediate diaziridine to the 3H-diazirine required iodine (I₂/Et₃N) or silver oxide (Ag₂O)[5]. However, these oxidants complicate purification and limit scalability. Recent kinetic studies demonstrate that potassium hydroxide (KOH) can directly mediate the dehydrogenation of the NH–NH bond in a one-pot system[3].

Mechanistic pathway of base-mediated one-pot 3H-diazirine synthesis.

Comparative Yield & Efficiency Analysis

The transition to a KOH-mediated protocol provides a measurable improvement in overall synthetic efficiency. The data below summarizes the quantitative advantages of the modern approach.

| Synthesis Strategy | Oxidant / Base | Reaction Time | Typical Yield | Scalability & Safety |

| Conventional Method | I₂ / Et₃N or Ag₂O | 12 h + 4 h | 30% – 40% | Limited; generates heavy metal waste; complex extraction. |

| Base-Mediated (One-Pot) | KOH | 12 h + 2 h | 67% – 90% | Excellent (Gram-scale proven); cheap, easily handled reagents[1]. |

Step-by-Step Experimental Protocol

Step-by-step experimental workflow for 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine.

Phase 1: Boc-Protection of 4-Amino-2-butanone

-

Preparation: Dissolve 4-amino-2-butanone (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Base Addition: Add Triethylamine (Et₃N, 1.2 equiv) and cool the reaction flask to 0 °C.

-

Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dropwise over 15 minutes.

-

Reaction: Stir at room temperature for 4 hours.

-

Workup: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-4-amino-2-butanone.

-

Causality: Et₃N acts as an acid scavenger. The dropwise addition at 0 °C prevents thermal runaway and minimizes the formation of di-Boc protected byproducts.

Phase 2: Base-Mediated One-Pot Diazirine Formation

-

Ketimine Formation: In a heavy-walled sealed tube, dissolve N-Boc-4-amino-2-butanone (2.0 mmol) in liquid NH₃ (8 mL) at -78 °C[1].

-

Causality: Liquid NH₃ serves as both the solvent and the nucleophile, driving the thermodynamic equilibrium entirely toward the ketimine intermediate.

-

-

Amination: Carefully add Hydroxylamine-O-sulfonic acid (HOSA, 1.1 equiv) in three portions at -78 °C[6].

-

Causality: HOSA is a highly reactive aminating agent. Portion-wise addition at cryogenic temperatures is critical to control the exothermic intramolecular cyclization and prevent the degradation of the diaziridine[6].

-

-

Cyclization: Seal the tube and stir at room temperature for 12 hours[1].

-

Oxidation: Cool the mixture back to -78 °C, open the tube, and add KOH (3.3 to 4.3 equiv)[1]. Seal the tube again and stir at room temperature under air for 2 hours.

-

Causality: KOH acts as a basic catalyst that promotes the direct aerobic dehydrogenation of the diaziridine into the 3H-diazirine, bypassing the need for secondary oxidants[3].

-

-

Workup: Gradually evaporate the ammonia in a well-ventilated fume hood at room temperature. Extract the residue with ethyl acetate, wash with brine, dry, and purify via silica gel chromatography to yield tert-butyl (2-(3-methyl-3H-diazirin-3-yl)ethyl)carbamate.

Phase 3: Acidic Deprotection

-

Deprotection: Dissolve the Boc-protected diazirine in DCM. Add Trifluoroacetic acid (TFA, 10 equiv) at 0 °C.

-

Reaction: Stir for 2 hours at room temperature.

-

Causality: TFA selectively cleaves the tert-butyl carbamate without degrading the highly strained 3H-diazirine ring.

-

-

Isolation: Evaporate the solvent under reduced pressure. Triturate with cold diethyl ether to yield the final product, 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine (as a TFA salt)[2].

In-Process Validation & Quality Control

To ensure a self-validating system, specific analytical checkpoints must be met before proceeding to subsequent phases.

| Analytical Method | Target Intermediate / Product | Expected Signal / Value | Causality / Significance |

| TLC (Ninhydrin) | N-Boc-4-amino-2-butanone | No color change (Negative) | Confirms complete protection of the primary amine, ensuring no side-reactions in Phase 2. |

| ¹H-NMR (CDCl₃) | Diazirine Methyl Group | ~1.0 ppm (singlet) | The distinct upfield shift (from ~2.1 ppm in the ketone) confirms the successful formation of the strained 3H-diazirine ring[7]. |

| ESI-MS | Final Deprotected Amine | m/z 100.1 [M+H]⁺ | Confirms the exact molecular weight of the active, deprotected linker[2]. |

References

-

[4] New Trends in Diaziridine Formation and Transformation (a Review). MDPI Molecules. URL:[Link]

-

[1] Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. PMC (NIH). URL:[Link]

-

[6] Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives. ACS Omega. URL:[Link]

-

[5] Synthesis and applications of aliphatic diazirines. ResearchGate. URL:[Link]

-

[7] One-pot synthesis of aliphatic diazirine 2f. ResearchGate. URL:[Link]

-

[2] 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine. PubChem (CID 55281506). URL:[Link]

-

[3] Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. MDPI Molecules. URL:[Link]

Sources

- 1. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine | C4H9N3 | CID 55281506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine: Mechanism of Action and Protocol Guide for Photoaffinity Labeling

Executive Summary

In the field of chemical biology and drug discovery, target deconvolution and the mapping of protein-ligand interactions require tools that can covalently capture transient binding events without disrupting the native affinity of the ligand. 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine is a highly specialized "minimalist" aliphatic diazirine building block designed precisely for this purpose. By utilizing its primary amine handle, researchers can conjugate this photophore to carboxylic acid-bearing ligands. Upon UV irradiation, it undergoes rapid photolysis to form covalent crosslinks with target proteins, enabling downstream identification via LC-MS/MS[1].

This whitepaper provides an in-depth technical analysis of the compound's dual-pathway mechanism of action, quantitative comparisons with alternative photophores, and self-validating experimental protocols for its application.

Structural Rationale: The "Minimalist" Advantage

The architectural design of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine solves a critical problem in 1[1]. Traditional photophores, such as benzophenones or aryl azides, are bulky and highly hydrophobic. Incorporating them into a small-molecule drug often abolishes its binding affinity due to steric clashes within the target's binding pocket.

Conversely, this aliphatic diazirine features:

-

Minimal Steric Bulk: The 3-methyl-3H-diazirine headgroup has a molecular weight of only ~80 Da, making it one of the smallest available photoreactive functional groups[2].

-

Bioorthogonal Conjugation Handle: The ethan-1-amine linker provides a highly nucleophilic primary amine, allowing for straightforward amide coupling to existing drug scaffolds[2].

Mechanistic Pathways of Photocrosslinking

Unlike traditional pharmacology, the "mechanism of action" for this compound is strictly photochemical. Upon exposure to long-wave UV light (350–365 nm), the diazirine ring is activated. Historically, this was thought to proceed via a single pathway; however, modern mechanistic studies reveal a bifurcated reaction network.

The Canonical Singlet Carbene Pathway

The primary and most desirable mechanism is the extrusion of molecular nitrogen (

-

Causality of Reactivity: Singlet carbenes possess a vacant p-orbital and a non-bonding electron pair, making them exceptionally electrophilic. They have a lifetime in the nanosecond range, ensuring that crosslinking occurs only with molecules in the immediate vicinity (<5 Å radius).

-

Insertion: The carbene undergoes rapid, direct insertion into adjacent C-H, N-H, or O-H bonds of the target protein, forming an irreversible covalent adduct[3].

The Competing Diazo-Diazonium Pathway

Recent bioorthogonal trapping experiments have demonstrated that aliphatic diazirines do not exclusively form carbenes. A significant fraction undergoes photoisomerization into a linear diazoalkane intermediate[4].

-

Causality of Acidic Preference: The diazo intermediate has a much longer lifetime (microseconds to milliseconds). In the acidic microenvironments of protein binding pockets (e.g., near Aspartate or Glutamate residues), the diazoalkane is protonated to form a highly reactive diazonium ion [5].

-

Alkylation: The diazonium ion acts as a potent electrophile, undergoing rapid nucleophilic attack by the carboxylate side chains. This hidden mechanism explains why LC-MS/MS proteomics frequently show a labeling preference for acidic residues when using aliphatic diazirines[5].

Figure 1: Dual mechanistic pathways of aliphatic diazirine photocrosslinking upon UV activation.

Quantitative Comparison of Photophores

To understand the strategic selection of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine, it must be benchmarked against alternative photophores[1],[3].

| Photophore Class | Molecular Weight | Excitation ( | Reactive Intermediate | Intermediate Half-Life | Primary Insertion Preference |

| Aliphatic Diazirine | ~80 Da | 350–365 nm | Singlet Carbene / Diazo | Nanoseconds | C-H, X-H / Acidic Residues |

| Aryl Azide | ~120 Da | 250–300 nm | Singlet Nitrene | Milliseconds | Nucleophiles (Prone to rearrangement) |

| Benzophenone | ~180 Da | ~350–360 nm | Ketyl Diradical | Microseconds | C-H Bonds (Prefers Met/Cys) |

Self-Validating Experimental Protocols

The successful deployment of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine requires strict adherence to chemical and thermodynamic principles. The following protocols are designed with built-in validation steps to ensure data integrity.

Phase 1: Bioorthogonal Conjugation (EDC/NHS Coupling)

Objective: Covalently attach the diazirine amine to a carboxylate-bearing ligand.

Expertise & Causality: EDC activates the carboxylic acid, but the resulting O-acylisourea intermediate is highly susceptible to hydrolysis in ambient moisture. The addition of NHS converts this into a semi-stable NHS-ester, drastically improving the coupling efficiency when the primary amine of the diazirine is introduced.

-

Activation: Dissolve the carboxylate-ligand (1 eq) in anhydrous DMF. Add EDC-HCl (1.5 eq) and NHS (1.5 eq). Stir at room temperature for 2 hours.

-

Conjugation: Add 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine (1.2 eq) and a catalytic amount of DIPEA (2 eq) to neutralize the hydrochloride salt of the amine.

-

Incubation: Stir overnight in the dark. (Critical: Diazirines are ambient-light sensitive; all reaction vessels must be wrapped in aluminum foil).

-

Self-Validation: Analyze an aliquot via LC-MS. A successful reaction is confirmed by a mass shift corresponding to the addition of the diazirine and the loss of

.

Phase 2: Target Photocrosslinking Workflow

Objective: Covalently trap the ligand-protein interaction in vitro or in live cells.

Expertise & Causality: Irradiation must be performed at 365 nm. Using shorter wavelengths (<300 nm) causes direct excitation of tryptophan and tyrosine residues, leading to target protein denaturation, aggregation, and high background noise[6].

-

Incubation: Treat the biological sample (purified protein or live cells) with the diazirine-probe conjugate (typically 1–10 µM) for 30–60 minutes to reach binding equilibrium.

-

Cooling: Place the sample on ice. (Critical: UV lamps generate significant heat. Thermal fluctuations increase the dissociation constant (

), leading to reduced specific binding and increased off-target labeling). -

Irradiation: Expose the sample to 365 nm UV light (e.g., a 100W Blak-Ray lamp) for 10–15 minutes at a distance of 5 cm.

-

Self-Validation: Always run two parallel controls:

-

"No-UV" Control: Validates that crosslinking is strictly photochemical and not an artifact of reactive metabolites.

-

"Competitor" Control: Co-incubate with 100x excess of unlabeled native ligand. This validates active-site specificity versus non-specific surface adsorption.

-

Figure 2: Self-validating experimental workflow for diazirine-based photoaffinity labeling.

References

-

Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. RSC Advances / PMC. 1

-

Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. Organic Letters / ACS Publications. 4

-

Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments. Chemical Reviews / ResearchGate. 3

-

Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. RSC Publishing. 6

-

Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. NIH / PMC. 5

-

Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. MDPI. 2

Sources

- 1. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]

Whitepaper: Stability, Storage, and Handling of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine

Executive Summary

As photoaffinity labeling (PAL) and interactomics continue to evolve, "minimalist" aliphatic diazirines have become indispensable tools for mapping protein-protein interactions (PPIs) and target identification. 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine —a primary amine-functionalized aliphatic diazirine structurally analogous to the side chain of photo-leucine—offers an exceptionally small steric footprint. This in-depth technical guide provides drug development professionals and application scientists with the mechanistic rationale and validated protocols required to maintain the stability, integrity, and reactivity of this critical chemical probe.

Mechanistic Basis of Stability and Reactivity

To master the handling of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine, one must first understand the thermodynamic and photochemical forces governing the diazirine ring.

Diazirines are strained, three-membered heterocyclic compounds containing an N=N double bond[1]. Despite the inherent angle strain, aliphatic diazirines are kinetically stable at room temperature due to a high activation energy barrier preventing the spontaneous extrusion of dinitrogen (N₂)[2]. However, when exposed to specific wavelengths of ultraviolet light (optimally 345–365 nm) or extreme heat (typically >110°C), the molecule undergoes rapid photolysis or thermolysis[3]. This activation expels N₂ gas and generates a highly reactive carbene intermediate (existing in a singlet or triplet state) that rapidly inserts into adjacent C-H, N-H, or O-H bonds to form stable covalent crosslinks[4].

If activation occurs prematurely during storage (due to ambient light exposure) or in the absence of a biological target, the carbene will rapidly quench by reacting with solvent molecules or ambient water, rendering the probe permanently inactive[5].

Figure 1: Photochemical and thermal activation pathways of aliphatic diazirines.

Empirical Stability Profile

Unlike linear diazo compounds, aliphatic diazirines exhibit remarkable chemical stability. They are highly resistant to strong acidic and basic conditions, making them fully compatible with downstream organic reactions, including Fmoc solid-phase peptide synthesis (SPPS) and copper-catalyzed azide-alkyne cycloaddition (CuAAC)[5][6].

Below is a consolidated summary of the compound's quantitative stability parameters:

| Parameter | Condition | Stability / Half-life | Scientific Rationale |

| Thermal (Solid) | -20°C to -80°C | > 12 months | Low kinetic energy prevents spontaneous thermal decomposition[1]. |

| Thermal (Solid) | 25°C (Ambient) | Stable for weeks | High activation energy barrier (peak >110°C) prevents rapid thermolysis[3]. |

| Photochemical | Ambient Room Light | Slow degradation (days) | Trace UV in fluorescent/incandescent lighting initiates slow photolysis[5][7]. |

| Photochemical | 345–365 nm UV | Optimal wavelength for rapid carbene generation and crosslinking[3][8]. | |

| Chemical | pH 2.0 – 10.0 | Highly stable | Resistant to strong acids/bases; compatible with SPPS and click chemistry[5][6]. |

Optimal Storage and Handling Directives

The primary modes of degradation for 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine are photochemical quenching and hydrolytic degradation upon premature activation. To mitigate these risks, the following storage causality rules must be strictly observed:

-

Light Protection (The Amber Vial Rule): Because ambient laboratory lighting emits sufficient trace UV to slowly degrade the diazirine ring over several days, the compound must always be stored in amber borosilicate glass vials or wrapped in aluminum foil[1][7].

-

Temperature Control: While stable at room temperature for short periods (e.g., during shipping), long-term storage requires -20°C to -80°C to completely arrest slow kinetic degradation[1][9].

-

Moisture Exclusion: If the compound is activated by stray light in the presence of moisture, the resulting carbene will immediately react with water to form an alcohol byproduct. Store the solid compound in a desiccator to prevent condensation during freeze-thaw cycles[4].

Figure 2: Self-validating workflow for the storage and reconstitution of diazirine compounds.

Self-Validating Experimental Methodologies

To guarantee experimental trustworthiness, protocols utilizing 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine must be treated as closed, self-validating systems.

Protocol A: Reconstitution and Aliquoting

Causality Focus: Minimizing solvent-induced quenching and freeze-thaw degradation.

-

Equilibration: Remove the sealed, desiccated vial from -20°C storage and allow it to equilibrate to room temperature for 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

-

Dim Light Handling: Turn off overhead fluorescent lights and perform manipulations under dim or yellow light.

-

Solvent Selection: Reconstitute the amine hydrochloride salt in anhydrous DMSO or DMF to create a highly concentrated stock (e.g., 50–100 mM). Do not store long-term in aqueous buffers , as the long-term stability of diazirines in aqueous media is unknown and prone to quenching[7][9].

-

Aliquoting: Dispense the stock solution into single-use, amber microcentrifuge tubes. Purge the headspace with Argon or Nitrogen gas to displace oxygen and moisture[1].

-

Storage: Snap-freeze the aliquots in liquid nitrogen and transfer to -80°C.

Protocol B: Conjugation and Photo-Crosslinking Assay

Causality Focus: Ensuring targeted C-H insertion over non-specific background labeling.

-

Conjugation: React the primary amine of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine with an NHS-ester functionalized ligand in a slightly basic buffer (pH 8.0). The diazirine ring is completely stable to these conditions[5].

-

Self-Validation (QC Step): Before proceeding to biological assays, analyze the conjugate via LC-MS. You must observe the intact mass of the conjugate. If you observe an [M+18] mass shift, the diazirine has prematurely photolyzed and quenched with water; the batch must be discarded.

-

Incubation: Incubate the validated probe with the target protein or cell lysate at 4°C to 37°C in the dark.

-

UV Activation: Transfer the sample to a shallow, uncovered multi-well plate (to prevent UV absorption by plastic lids). Irradiate at 345–365 nm using a high-intensity UV lamp for 5–15 minutes[5][8]. Keep the sample on ice during irradiation to prevent thermal degradation of the biological targets.

Conclusion

2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine is a highly robust and versatile photo-crosslinking building block. By understanding the thermodynamic stability of the diazirine ring and the photochemical triggers that unleash its reactive carbene, researchers can easily prevent premature degradation. Strict adherence to light-protected, moisture-free, and low-temperature storage protocols ensures that this minimalist probe retains its high crosslinking efficiency for advanced interactomics and drug discovery applications.

References

-

NIH PubMed Central. "Target Identification by Diazirine Photo-Cross-linking and Click Chemistry." [Link]

-

NIH PubMed Central. "The Versatility of Diazirines: Properties, Synthetic and Modern Applications."[Link]

-

Chemical Science (RSC). "Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion." [Link]

-

ResearchGate. "Reducing Limitation in Probe Design: The Development of a Diazirine-Compatible Suzuki-Miyaura Cross Coupling Reaction." [Link]

-

Wikipedia. "L-Photo-leucine."[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Versatility of Diazirines: Properties, Synthetic and Modern Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03631A [pubs.rsc.org]

- 4. Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. L-Photo-leucine - Wikipedia [en.wikipedia.org]

- 9. L-Photo-Leucine - FAQs [thermofisher.com]

Comprehensive Technical Guide: 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine Solubility, Photochemistry, and Application Protocols

Introduction to Aliphatic Diazirines in Linkerology

2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine (commonly supplied as a hydrochloride salt, CAS: 25055-95-2) is a highly specialized building block utilized in Linkerology®, bioconjugation, and photoaffinity labeling (PAL)[1][2]. As an aliphatic diazirine, its steric footprint is exceptionally small—minimally larger than a standard methyl group[3]. This structural compactness ensures that its incorporation into pharmacological probes, peptides, or antibody-drug conjugates (ADCs) does not perturb native ligand-target interactions or compromise biological activity[4].

Physicochemical Properties and Solubility Data

The solubility profile of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine is dictated by its short aliphatic chain and highly polar primary amine functional group.

Table 1: Physicochemical and Solubility Profile

| Property | Value / Description |

| Chemical Name | 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride |

| CAS Number | 25055-95-2 (HCl salt)[5] |

| Molecular Weight | 99.13 g/mol (Free base) / 135.58 g/mol (HCl salt)[1] |

| Chemical Formula | C₄H₉N₃ · HCl[1] |

| Water Solubility | Highly Soluble (>100 mg/mL)[3][6] |

| DMSO Solubility | Highly Soluble (≥ 1 M)[6] |

| DMF Solubility | Highly Soluble |

| DCM / Chloroform | Soluble (Free base) / Poorly Soluble (HCl salt) |

Causality of Solvent Selection

While the hydrochloride salt exhibits excellent aqueous solubility[6], master stock solutions for bioconjugation are universally prepared in anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[3]. The Causality: The primary amine of this diazirine is typically reacted with electrophilic coupling partners (e.g., NHS-esters, isothiocyanates, or activated carboxylic acids). Preparing the diazirine stock in an anhydrous environment prevents the competitive hydrolysis of these moisture-sensitive electrophiles during the coupling phase, ensuring maximum conjugation yield.

Mechanistic Insights: Photochemical Activation

Aliphatic diazirines are activated by UV-A light, typically at wavelengths between 350 nm and 365 nm[7][8].

The Causality: This specific wavelength range is a deliberate choice in drug design. It provides sufficient energy to extrude nitrogen gas (

Once irradiated, the singlet carbene has a half-life of mere nanoseconds. It rapidly inserts into nearby C-H, N-H, or O-H bonds of the target protein[8]. If no target is within immediate proximity, the carbene is safely quenched by surrounding water molecules to form a harmless alcohol byproduct[6][8].

Caption: Photochemical activation pathway of aliphatic diazirines to reactive carbenes via a diazo intermediate.

Self-Validating Experimental Protocols

Protocol 1: Amide Coupling to a Pharmacophore

Objective: Conjugate 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine to a carboxylic acid-bearing ligand to create a photoaffinity probe.

-

Stock Preparation: Dissolve the diazirine-amine HCl salt in anhydrous DMSO to a final concentration of 100 mM[6].

-

Validation Check: The solution must be completely clear. Ensure the solvent is strictly anhydrous (moisture <0.1%) to protect downstream reagents.

-

-

Activation: In a light-protected vial, activate the carboxylate of your target ligand using HATU (1.1 eq) and DIPEA (3.0 eq) in DMF for 15 minutes.

-

Coupling: Add 1.2 eq of the diazirine-amine stock to the activated ligand. Stir at room temperature for 2 hours.

-

Causality: The reaction must be kept in the dark to prevent premature photolysis of the light-sensitive diazirine ring[9].

-

-

Quality Control (Self-Validation): Monitor the reaction via LC-MS. The diazirine moiety exhibits a distinct, trackable UV absorption at ~290 nm[2][11]. A successful conjugate will display a mass shift corresponding to the ligand plus the diazirine fragment (minus water), co-eluting with a distinct 290 nm UV peak.

Protocol 2: Photoaffinity Labeling (PAL) Workflow

Objective: Crosslink the synthesized diazirine-probe to a target protein in vitro.

-

Incubation: Dilute the diazirine-conjugated probe into the biological buffer (e.g., PBS, pH 7.4) containing the target protein.

-

Causality: Ensure the final DMSO concentration remains <2% (v/v) to prevent solvent-induced protein denaturation[3].

-

-

Equilibration: Incubate the mixture at 4°C for 1 hour.

-

Causality: Low temperature stabilizes the protein-ligand thermodynamic complex and minimizes background thermal degradation of the probe[7].

-

-

Irradiation: Place the samples on ice (in an open-top multiwell plate or quartz cuvette) and irradiate with a 365 nm UV-A LED array (e.g., 14 W/cm²) for 5 to 15 minutes[6][7].

-

Downstream Validation: Quench the reaction with 100 mM Tris (pH 8.0)[6]. Perform SDS-PAGE followed by LC-MS/MS peptide mapping to identify the exact residue of crosslinking, validating the binding pocket[3][6].

Caption: Step-by-step experimental workflow for Photoaffinity Labeling (PAL) and downstream validation.

References

-

Alchimica.cz - 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride CAS 25055-95-2 Catalog Data. Available at: [Link]

-

Sciclix - Linker Design, Connectivity, Degradability, and Drug-Antibody Ratio (DAR). Available at:[Link]

-

Iris Biotech GmbH (Issuu) - Photochemistry 2025 & Linkerology 2024. Available at:[Link]

-

bioRxiv - Proteome-Wide Photo-Crosslinking Enables Residue-Level Visualization of Protein Interaction Networks in vivo. Available at:[Link]

-

Beilstein Journals - Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH. Available at: [Link]

-

MDPI - Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Available at:[Link]

Sources

- 1. sciclix.com [sciclix.com]

- 2. Issuu [issuu.com]

- 3. Diazoline | 6153-33-9 | Benchchem [benchchem.com]

- 4. Photochemistry 2025 by Iris Biotech GmbH - Issuu [issuu.com]

- 5. media.iris-biotech.de [media.iris-biotech.de]

- 6. biorxiv.org [biorxiv.org]

- 7. thieme-connect.com [thieme-connect.com]

- 8. mdpi.com [mdpi.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. Linkerology 2024 by Iris Biotech GmbH - Issuu [issuu.com]

2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine CAS number 25055-95-2

An In-Depth Technical Guide to 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine: A Compact Photo-Crosslinker for Elucidating Molecular Interactions

Introduction: Capturing Transient Interactions with Light

In the intricate landscape of drug discovery and chemical biology, the identification of a small molecule's direct protein targets is a foundational challenge. Many crucial biological interactions are transient and non-covalent, making them difficult to capture and study. Photoaffinity labeling (PAL) has emerged as an indispensable technique to overcome this hurdle, providing a method to convert these fleeting interactions into stable, covalent bonds through the action of light.[1][2]

At the heart of a successful PAL experiment lies the photophore—a small, stable, yet photoreactive chemical group. Among the most effective photophores are the diazirines.[3][4] These three-membered heterocycles are valued for their small size, which minimizes perturbation of the parent molecule's binding activity, and their stability in a biological context until intentionally activated by UV light.

This guide provides a deep technical dive into a particularly versatile diazirine building block: 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine . While noted by the user under CAS number 25055-95-2, it is more commonly cataloged under CAS Number 36902-22-4 .[5][6] We will explore its synthesis, the nuanced photochemical mechanism that dictates its reactivity, and its practical application in constructing sophisticated chemical probes for target identification and binding site mapping. This molecule's combination of a compact, photoreactive diazirine head and a versatile primary amine handle makes it a powerful tool for researchers aiming to covalently capture and identify biomolecular partners.[7]

Part 1: Core Characteristics and Synthesis

The utility of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine stems from its straightforward structure, which marries a photoreactive core with a functional group amenable to a wide array of conjugation chemistries.

Physicochemical Properties

A summary of the key properties of this reagent is presented below.

| Property | Value | Reference |

| CAS Number | 36902-22-4 | [6] |

| Alternate CAS | 25055-95-2 | User-provided |

| Molecular Formula | C₄H₉N₃ | [5][6] |

| Molecular Weight | 99.14 g/mol | [5][6] |

| IUPAC Name | 2-(3-methyldiazirin-3-yl)ethanamine | [5] |

| Key Features | Photoreactive diazirine, Conjugatable primary amine | [7] |

Synthesis: A Scalable One-Pot Approach

The synthesis of aliphatic diazirines, once a significant bottleneck due to harsh conditions and low yields, has been greatly improved.[3] A highly efficient, base-mediated one-pot synthesis is now commonly employed, making reagents like 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine more accessible.[8] The process begins with a ketone precursor and proceeds through a diaziridine intermediate.

The general synthetic workflow is as follows:

-

A ketone is dissolved in liquid ammonia and treated with hydroxylamine-O-sulfonic acid to form an oxime derivative, which then cyclizes to a diaziridine intermediate.[8]

-

A strong base, such as potassium hydroxide (KOH), is added to promote the oxidation of the diaziridine to the final diazirine product.[8]

-

This method is advantageous because KOH is inexpensive, readily available, and easier to handle than other bases like potassium tert-butoxide, making it suitable for gram-scale production.[8]

Part 2: The Photochemical Mechanism - A Tale of Two Intermediates

The power of diazirines lies in their ability to generate highly reactive carbenes upon UV irradiation.[4] However, the full story for aliphatic diazirines is more complex and understanding this dual-pathway mechanism is critical for the accurate interpretation of experimental results.

Upon irradiation with UV-A light (typically 350-380 nm), the diazirine is excited to a singlet state.[9] From here, it can undergo irreversible loss of nitrogen gas (N₂) to form a singlet carbene. This carbene is extremely reactive and short-lived, capable of inserting into nearby C-H, N-H, or O-H bonds, thus forming a covalent link to a binding protein.[3][10]

Concurrently, the excited diazirine can rearrange to form a linear diazo isomer.[3][11] This diazo compound is more stable than the carbene but can still act as a labeling agent. In the acidic microenvironments often found in protein binding pockets or at low pH, the diazo compound can be protonated, which then acts as a potent alkylating agent for nucleophilic amino acid residues.[1] This "pseudo-carbene" pathway has a distinct reactivity profile.[9]

Expert Insights on Reactivity:

-

Carbene Pathway: This is the desired pathway for true "photoaffinity" labeling, as the extremely short lifetime of the carbene ensures that labeling is restricted to molecules in the immediate vicinity of the probe at the moment of photoactivation.[3]

-

Diazo Pathway: This pathway is responsible for a known labeling bias of alkyl diazirines. Studies have shown that probes containing alkyl diazirines preferentially label acidic amino acids like aspartate and glutamate.[1][9] This is because these residues are often protonated and/or highly nucleophilic, making them prime targets for the diazo intermediate. This knowledge is crucial for distinguishing genuine binding partners from proteins that are simply enriched due to this chemical bias.

Part 3: Practical Application - From Probe Design to Experiment

The primary amine of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine is the key to its utility, allowing it to be appended to a molecule of interest to create a bespoke photoaffinity probe.

Probe Design Strategy

A well-designed photoaffinity probe typically consists of three modular components:

-

Recognition Element: The small molecule, drug, or ligand that binds to the protein target.

-

Photoreactive Group: The diazirine moiety, which enables covalent crosslinking upon UV activation.

-

Reporter Tag: A functional group used for detection and/or enrichment of the labeled proteins. Common tags include alkynes or azides for click chemistry, or biotin for affinity purification.[4][12]

Experimental Protocol: Synthesis of a Model Photo-Probe

This protocol describes a standard method for conjugating 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine to a ligand containing a carboxylic acid via amide bond formation.

Materials:

-

Ligand with a carboxylic acid moiety.

-

2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine (the diazirine linker).

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

DMAP (4-Dimethylaminopyridine) or an equivalent base like HOBt/HATU.

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF).

-

Reaction vessel protected from light.

Procedure:

-

Preparation: In a light-protected vial, dissolve the carboxylic acid-containing ligand (1.0 equivalent) in anhydrous DMF.

-

Activation: Add EDC (1.2 equivalents) and DMAP (1.2 equivalents) to the solution.[13] Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

-

Conjugation: Add a solution of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine (1.1 equivalents) in a small amount of anhydrous DMF to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.[13] The reaction should be performed in the dark to prevent premature activation of the diazirine.

-

Workup and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[13] The combined organic layers are then washed, dried, and concentrated. The final probe is purified using silica gel column chromatography.

Experimental Protocol: Photo-Crosslinking in Cell Lysate

This protocol outlines a general workflow for identifying protein targets of a diazirine-functionalized probe in a complex biological mixture.

Materials:

-

Photoaffinity probe.

-

Cell lysate from relevant cell line or tissue.

-

Phosphate-buffered saline (PBS).

-

UV irradiation device (e.g., a 365 nm lamp).[3]

-

Controls: Unmodified ligand (for competition), DMSO (vehicle).

Procedure:

-

Incubation: Aliquot cell lysate into microfuge tubes on ice. Treat the lysates with the photoaffinity probe (typically at a final concentration determined by the ligand's affinity). Include the following essential controls:

-

Competition Control: Pre-incubate a lysate sample with a 50-100 fold excess of the unmodified parent ligand for 30 minutes before adding the photo-probe. This will show that labeling is specific to the intended binding site.

-

No-UV Control: A sample treated with the photo-probe but kept in the dark to control for any non-photochemical reactions.

-

-

Binding: Incubate all samples for 30-60 minutes on ice or at 4°C to allow the probe to bind to its targets.

-

UV Irradiation: Place the samples on ice with the lids open, approximately 5-10 cm from a 365 nm UV lamp. Irradiate for 5-30 minutes.[3] The optimal time should be determined empirically.

-

Downstream Analysis: After irradiation, the covalently labeled proteins are now ready for analysis. If the probe contains an alkyne tag, proceed with a click chemistry reaction to append a biotin or fluorescent reporter.

-

Identification: Labeled proteins can be visualized by SDS-PAGE and in-gel fluorescence (if a fluorescent tag was used) or Western blotting (if an antibody to the target is available). For unbiased, proteome-wide identification, the sample is processed for analysis by mass spectrometry. Labeled proteins will be significantly reduced in the competition control lane, confirming their identity as specific binding partners.

Conclusion and Future Outlook

2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine is a cornerstone reagent for modern chemical biology and drug discovery. Its compact structure minimizes steric hindrance, while the aliphatic diazirine provides a robust method for photo-crosslinking.[8][7] The true power of this tool is realized when its reactivity is fully understood. By acknowledging the dual carbene/diazo photochemical pathways, researchers can design more rigorous experiments and interpret their data with greater confidence, distinguishing true biological targets from artifacts of chemical reactivity.[1][9] As research continues to push the boundaries of proteomics and systems biology, the rational application of precisely engineered tools like this diazirine linker will be paramount in illuminating the complex web of molecular interactions that govern life.

References

Sources

- 1. Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling [dash.harvard.edu]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine | C4H9N3 | CID 55281506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. precisepeg.com [precisepeg.com]

- 7. 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine | CAS: 36902-22-4 | AxisPharm [axispharm.com]

- 8. mdpi.com [mdpi.com]

- 9. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]

- 10. Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03631A [pubs.rsc.org]

- 11. The Versatility of Diazirines: Properties, Synthetic and Modern Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 13. rsc.org [rsc.org]

what is 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine used for

An In-Depth Technical Guide to 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine: A Compact Photoactivatable Tool for Chemical Biology

Abstract

This guide provides a comprehensive technical overview of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine, a bifunctional chemical tool pivotal to modern chemical biology and drug discovery. By combining a photoactivatable diazirine moiety with a versatile primary amine handle, this compact reagent enables the covalent capture of non-covalent molecular interactions. We will explore its underlying photochemical mechanism, detail its core applications in photoaffinity labeling (PAL), provide a framework for experimental design, and discuss the critical parameters for its successful implementation. This document is intended for researchers and scientists seeking to elucidate protein-ligand interactions, map binding sites, and identify molecular targets in complex biological systems.

The Challenge of Non-Covalent Interactions and the Rise of Photoaffinity Labeling

In biological systems, function is dictated by a complex web of molecular interactions, the vast majority of which are non-covalent. Understanding these transient binding events—between proteins, small molecules, nucleic acids, and other biomolecules—is fundamental to deciphering cellular pathways and developing effective therapeutics.[1] Photoaffinity labeling (PAL) has emerged as a powerful strategy to overcome the challenge of studying these fleeting interactions by converting them into stable, covalent bonds.[1]

The core principle of PAL involves a "bait" molecule (e.g., a drug or ligand) modified with a latent photoreactive group.[2] This probe is introduced to a biological system, where it binds to its target protein. Subsequent exposure to a specific wavelength of light activates the photoreactive group, generating a highly reactive intermediate that covalently crosslinks the probe to its binding partner.[2][3] Among the available photophores, diazirines have gained prominence due to several key advantages over traditional groups like benzophenones and aryl azides.[4][5]

Advantages of Diazirines:

-

Small Size: Their minimal steric bulk reduces the likelihood of perturbing the natural binding of the ligand to its target.[2][6]

-

Chemical Stability: Diazirines are generally stable in the dark under physiological conditions, allowing for controlled initiation of the crosslinking reaction.[5]

-

Efficient Photoactivation: They are activated by long-wave UV light (typically 350-370 nm), which is less damaging to biological samples than shorter wavelengths.[3][7]

-

Highly Reactive Intermediate: Upon activation, they form a carbene, a highly reactive species capable of inserting into a wide range of chemical bonds (C-H, N-H, O-H) in close proximity, making the labeling less dependent on specific amino acid residues.[2][4][8]

Profile of a Key Reagent: 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine

2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine is a quintessential example of a diazirine-based photoactivatable building block. Its structure is elegantly simple, comprising two key functional components that enable its broad utility.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2-(3-methyldiazirin-3-yl)ethanamine | PubChem[9] |

| Molecular Formula | C₄H₉N₃ | PubChem[9] |

| Molecular Weight | 99.13 g/mol | PubChem[9] |

| CAS Number | 36902-22-4 | PubChem[9] |

| Appearance | Liquid | Sigma-Aldrich |

| Storage Temperature | -20°C | ChemScene[10] |

| SMILES | CC1(CCN)N=N1 | ChemScene[10] |

Functional Anatomy of the Molecule

-

The Photoreactive Core (3-Methyl-3H-diazirine): This three-membered ring containing a carbon and two nitrogen atoms is the "warhead" of the molecule. It remains inert until irradiated with UV light.[2] The methyl and ethyl substituents classify it as a dialkyldiazirine, which is a favored probe for cellular experiments.[11]

-

The Conjugation Handle (Ethan-1-amine): The primary amine serves as a versatile nucleophilic handle for covalent attachment. It can be readily coupled to molecules of interest (ligands, drugs, peptides) that contain electrophilic groups such as carboxylic acids (via amide bond formation), NHS esters, or isothiocyanates.[3][12] This allows for the straightforward synthesis of custom photoaffinity probes.

Mechanism of Action: A Light-Triggered Covalent Reaction

The utility of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine is rooted in its well-defined photochemical reaction cascade. The process transforms a reversible binding event into an irreversible covalent linkage.

-

Photoactivation: The process begins with irradiation by UV-A light, typically at a wavelength between 350 nm and 370 nm.[3][8] This energy input excites the diazirine ring.

-

Nitrogen Extrusion & Carbene Generation: The excited diazirine rapidly and irreversibly eliminates a molecule of nitrogen gas (N₂), a thermodynamically favorable process. This generates a highly reactive and short-lived singlet carbene intermediate.[2][4][8]

-

Covalent Insertion: The carbene can then non-selectively insert into adjacent chemical bonds within its immediate vicinity, which is estimated to have a labeling radius of approximately 9 Å.[8][13] This forms a stable covalent bond with the target biomolecule.

-

The Diazo Isomerization Pathway: It is crucial to acknowledge a potential competing reaction. Upon irradiation, a fraction of the diazirine can isomerize into a linear diazo compound.[1][11] This diazo intermediate is longer-lived and can diffuse away from the initial binding site before either thermally or photochemically converting to a carbene, potentially leading to off-target labeling.[6][11] While this is a consideration for all diazirines, dialkyldiazirines are widely and successfully used, though researchers should be aware of this possibility when interpreting results.[11]

Caption: Photochemical activation mechanism of a diazirine-based probe.

Core Application: Target Identification Workflow

The primary application of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine is as a building block for creating bespoke photoaffinity probes to identify the cellular targets of a bioactive small molecule.

Caption: A typical experimental workflow for target identification using PAL.

This workflow has been instrumental in drug discovery for validating target engagement and uncovering novel mechanisms of action.[2][5] By covalently linking a drug to its protein partners, researchers can isolate and identify even low-affinity or transient interactors that are often missed by other methods.

General Experimental Protocol for Photoaffinity Labeling

This section provides a generalized, self-validating framework. Specific parameters such as probe concentration, incubation time, and irradiation energy must be optimized for each biological system.

Materials and Reagents

-

Photoaffinity Probe: Ligand of interest conjugated to 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine (and potentially a reporter tag like biotin or an alkyne).

-

Biological Sample: Purified protein, cell lysate, or intact cells.

-

Buffers: Appropriate buffers for maintaining protein stability and activity (e.g., PBS, HEPES, Tris).

-

UV Light Source: A UV lamp capable of emitting at ~365 nm.[7][8] A controlled temperature sample holder is recommended to minimize heat-induced artifacts.

-

Control Compounds:

-

Unlabeled ligand (for competition assay).

-

DMSO or buffer (vehicle control).

-

-

Downstream Analysis Reagents: SDS-PAGE gels, antibodies for Western blotting, mass spectrometry-grade solvents, etc.

Step-by-Step Methodology

-

Probe Incubation (In the Dark):

-

Prepare the biological sample (e.g., cell lysate at 1-5 mg/mL).

-

Add the photoaffinity probe to the desired final concentration (typically in the low micromolar to nanomolar range).

-

For Competition Control: In a separate sample, co-incubate with a 100-fold excess of the unlabeled parent ligand. This is critical to distinguish specific binding partners from non-specific ones.[4]

-

Incubate samples for a predetermined time (e.g., 30-60 minutes) at a suitable temperature (e.g., 4°C or room temperature) to allow the probe to bind its target. All incubation steps must be performed in the dark to prevent premature photoactivation.

-

-

UV Irradiation:

-

Place the samples in a suitable plate (e.g., quartz or UV-transparent plastic) on a cold block or in a temperature-controlled chamber.

-

Irradiate with 365 nm UV light for 1-30 minutes.[8] The optimal time and light intensity must be empirically determined to maximize labeling while minimizing photodamage.

-

For No-UV Control: Prepare an identical sample that is not exposed to UV light. This control helps identify proteins that interact non-covalently with the probe or enrichment matrix.

-

-

Sample Processing and Enrichment:

-

Following irradiation, process the samples for downstream analysis. For cell-based experiments, this involves cell lysis.

-

If the probe includes a reporter tag (e.g., biotin), proceed with affinity purification (e.g., using streptavidin beads).[4] If an alkyne tag is present, perform a click chemistry reaction to attach a reporter.[13][14]

-

-

Analysis and Target Identification:

-

Elute the enriched proteins from the affinity matrix.

-

Separate the proteins by SDS-PAGE and visualize using silver stain, Coomassie blue, or Western blotting if a candidate target is known.

-

For unbiased identification, subject the eluted proteins to in-gel or in-solution digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

-

Proteins that are significantly enriched in the UV-treated sample compared to the competition and no-UV controls are considered high-confidence binding partners.

-

Conclusion

2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine is a powerful and versatile tool for chemical biologists. Its compact size, combined with the efficient and relatively non-selective reactivity of the photogenerated carbene, makes it an ideal building block for synthesizing photoaffinity probes. By enabling the conversion of transient, non-covalent interactions into permanent covalent bonds, this reagent provides an indispensable method for identifying drug targets, mapping binding sites, and unraveling the complex interaction networks that govern cellular life. Careful experimental design, including the rigorous use of controls, is paramount to leveraging its full potential and generating trustworthy, actionable data.

References

-

AxisPharm. 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine. AxisPharm. [Link]

-

Zhang, T., & Ondrus, A. E. (2021). Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines. Synlett, 32(11), 1053–1059. [Link]

-

Tomohiro, T., et al. (2014). DIAZIRINE-BASED MULTIFUNCTIONAL PHOTO-PROBES FOR AFFINITY-BASED ELUCIDATION OF PROTEIN-LIGAND INTERACTION. HETEROCYCLES, 89(12), 2697. [Link]

-

Peraro, L., et al. (2020). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. Journal of the American Chemical Society. [Link]

-

Dubinsky, L., et al. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 25(18), 4238. [Link]

-

Boyd, S. G., et al. (2024). Design, Exploitation, and Rational Improvements of Diazirine-Based Universal Polymer Crosslinkers. Accounts of Chemical Research. [Link]

-

PubChem. 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine. National Center for Biotechnology Information. [Link]

-

University of Huddersfield Repository. (2017). Development of Diazirine-based crosslinking agents for covalently linking protein. [Link]

-

Precise PEG. N-(2-(3-methyl-3H-diazirin-3-yl)ethyl)prop-2-yn-1-amine. Precise PEG. [Link]

-

PubChem. 2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine. National Center for Biotechnology Information. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 9. 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine | C4H9N3 | CID 55281506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

- 11. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine | CAS: 36902-22-4 | AxisPharm [axispharm.com]

- 13. Applications of Diazirine in Chemical Biology [bldpharm.com]

- 14. 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine 95 [sigmaaldrich.com]

The Precision Hunter: A Technical Guide to Diazirine-Based Photo-Crosslinkers

[1]

Executive Summary

In the high-stakes arena of drug discovery, defining the "interactome"—the complex network of protein-ligand interactions—is the rate-limiting step between a hit and a lead. While traditional affinity chromatography often fails to capture transient or low-affinity interactions, Photoaffinity Labeling (PAL) has emerged as the gold standard for covalent target capture.

Among the PAL arsenal, diazirines stand as the premier class of photo-activatable groups (PAGs).[1] Unlike their predecessors (aryl azides and benzophenones), diazirines offer a unique "Goldilocks" balance: they are small enough to minimize steric interference, yet reactive enough to insert into unactivated C-H bonds upon long-wavelength UV irradiation (~365 nm).

This guide serves as an operational blueprint for researchers deploying diazirine chemistry in chemoproteomics, moving from mechanistic first principles to optimized experimental workflows.

Part 1: The Chemical Imperative

Why Diazirines? A Comparative Analysis

The choice of photo-crosslinker dictates the resolution and fidelity of your data. Early PAL reagents like aryl azides suffered from severe limitations: they required protein-damaging short-wave UV (<300 nm) and formed rearrangement products (ketenimines) that caused high non-specific background.[2] Benzophenones, while robust, are bulky and require prolonged irradiation times that can heat-damage samples.

Diazirines, specifically 3-trifluoromethyl-3-phenyldiazirine (TFMD) , solve these issues.

Table 1: Comparative Performance of Common Photo-Crosslinkers

| Feature | Aryl Azides | Benzophenones | Diazirines (TFMD) |

| Reactive Intermediate | Nitrene (Triplet) | Diradical (Triplet) | Carbene (Singlet) |

| Activation Wavelength | < 300 nm (Protein Damaging) | 350–365 nm (Bio-compatible) | 350–365 nm (Bio-compatible) |

| Steric Footprint | Small | Large (Bulky) | Small (Minimal perturbation) |

| Reactivity Profile | Nucleophiles | C-H bonds (slow) | Universal (C-H, N-H, O-H) |

| Irradiation Time | Short | Long (Minutes to Hours) | Short (Minutes) |

| Major Drawback | Rearrangement to electrophilic ketenimines | Steric hindrance; Reversible excitation | Synthesis complexity |

Part 2: Mechanistic Foundations

The Photochemistry of Capture

The power of the diazirine lies in its ability to generate a singlet carbene .[3] Upon irradiation at ~360 nm, the diazirine ring expels nitrogen gas (

Crucially, the trifluoromethyl group (

Figure 1: Photolysis mechanism of Trifluoromethyl-phenyldiazirine (TFMD).[2][4] Note the critical generation of the singlet carbene for universal bond insertion.

Part 3: Synthesis & Structural Evolution

The Knowles-Brunner Legacy

The utility of diazirines is rooted in two pivotal discoveries. In 1973, Jeremy Knowles and R.A.G. Smith at Harvard first introduced 3-aryl-3H-diazirines as potential photoaffinity reagents, recognizing their potential to overcome the limitations of nitrene-based chemistry [1].[2]

However, early aliphatic diazirines were unstable. The breakthrough came in 1980 when Josef Brunner and colleagues synthesized 3-trifluoromethyl-3-phenyldiazirine (TFMD) [2].[2] This molecule combined the photostability required for handling in ambient light with the reactivity needed for biological labeling.[3] Today, "minimalist" linkers incorporating the TFMD moiety directly into pharmacophores represent the state-of-the-art in probe design.[2]

Part 4: Experimental Workflow (Chemoproteomics)

Protocol: Activity-Based Protein Profiling (ABPP) with Diazirines

This workflow describes the identification of drug targets using a diazirine-alkyne probe.[2]

Prerequisites:

-

Probe: Ligand functionalized with TFMD and a terminal alkyne.

-

Lysis Buffer: PBS + 0.1% NP-40 + Protease Inhibitors.[2]

-

UV Source: 365 nm LED lamp (e.g., Stratalinker or custom array). Critical: Must not emit heat.[2]

Step 1: Incubation (The Binding Event)

-

Prepare soluble proteome (1 mg/mL) from relevant cell lines.[2]

-

Experimental Arm: Treat lysate with Probe (e.g., 1–10 µM).

-

Competition Control (Critical): Treat lysate with excess soluble competitor (10x–20x) for 30 min prior to adding the Probe. This distinguishes specific binding from non-specific background.[2]

-

Incubate for 30–60 minutes at 4°C or RT (depending on target stability).

Step 2: Photo-Crosslinking (The Capture)[2]

-

Transfer samples to a chilled 96-well plate (open lid) or transparent vials.

-

Place samples on ice to prevent thermal degradation.[2]

-

Irradiate at 365 nm for 5–10 minutes.

-

Expert Tip: Perform a time-course experiment (1, 3, 5, 10 min) first. Extended irradiation (>15 min) often degrades proteins and increases background without increasing yield.

-

Step 3: Click Chemistry & Enrichment[2]

-

Add Click Cocktail:

(1 mM), TCEP (1 mM), TBTA (100 µM), and Biotin-Azide (100 µM). -

Incubate 1 hour at RT with gentle rotation.

-

Precipitate proteins (Methanol/Chloroform or Acetone) to remove excess reagents.[2]

-

Resuspend pellet and incubate with Streptavidin-Agarose beads for 1–2 hours.

-

Wash beads aggressively (1% SDS, then 6M Urea) to remove non-covalent binders.

Step 4: On-Bead Digestion & MS Analysis[2]

-

Reduce (DTT) and Alkylate (Iodoacetamide) on-bead.[2]

-

Digest with Trypsin overnight.[2]

-

Analyze peptides via LC-MS/MS.[2] Use label-free quantification (LFQ) or TMT tagging to compare the Probe Only vs. Competition samples.

Figure 2: The chemoproteomic workflow for diazirine-based target identification.[2]

Part 5: Troubleshooting & Optimization (Expert Insights)

1. The "Diazo" Problem: While TFMD is robust, a fraction of the diazirine may isomerize to a diazo species rather than forming a carbene immediately. Diazo species are long-lived electrophiles that can react with acidic residues (Asp/Glu), leading to non-specific labeling.[2]

2. Ratio Compression in TMT: When using Tandem Mass Tags (TMT) for quantification, the co-isolation of background peptides can compress the ratio between your probe and competition samples, masking true hits.

-

Solution: Use MS3-based acquisition methods or narrow isolation windows (0.4–0.7 Da) to improve quantitation accuracy.

3. Probe Solubility: Diazirines are lipophilic.[2] Adding a fluorophore or biotin handle directly to the probe can ruin cell permeability.[2]

-

Solution: Use "Two-Step" labeling (Click Chemistry).[2] Use a small alkyne handle on the probe, then click on the biotin/fluorophore after lysis.

References

-

Smith, R. A. G., & Knowles, J. R. (1973). Aryldiazirines. Potential reagents for photolabeling of biological receptor sites.[2][3][5][6][7][8][9][10][11][12] Journal of the American Chemical Society. [Link][5]

-

Brunner, J., Senn, H., & Richards, F. M. (1980).[4][8][13][14] 3-Trifluoromethyl-3-phenyldiazirine.[2][4][13][14][15] A new carbene generating group for photolabeling reagents.[2][8][13] Journal of Biological Chemistry. [Link]

-

Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling.[2][1][5][6][7][8][16][17] Bioorganic & Medicinal Chemistry. [Link]

-

Mackinnon, A. L., & Taunton, J. (2009). Target identification by diazirine photo-cross-linking and click chemistry.[2][12][16] Current Protocols in Chemical Biology. [Link][16]

Sources

- 1. researchgate.net [researchgate.net]

- 2. enamine.net [enamine.net]

- 3. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Validation of trifluoromethylphenyl diazirine cholesterol analogues as cholesterol mimetics and photolabeling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 17. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]

Precision Mapping of the Interactome: A Technical Guide to Photoaffinity Labeling with Diazirines

Executive Summary

Photoaffinity labeling (PAL) has evolved from a niche mechanistic study tool into a cornerstone of modern chemoproteomics and drug discovery.[1] Among the available photophores, diazirines represent the current gold standard due to their unique balance of small steric footprint, chemical stability in the dark, and high reactivity upon activation.[2][3][4]

This guide provides a rigorous technical examination of diazirine-based PAL. It moves beyond basic definitions to explore the critical mechanistic bifurcation between carbene and diazo pathways, the strategic selection of trifluoromethyl variants, and a self-validating experimental workflow designed to minimize false positives in target deconvolution.

Part 1: The Mechanistic Basis

The Photochemical Event: Carbene vs. Diazo Pathways

The utility of diazirines rests on their ability to generate a highly reactive species upon irradiation with long-wave UV light (350–365 nm).[5][6] However, a common misconception is that diazirines exclusively generate carbenes. In reality, two distinct pathways exist, and understanding them is critical for interpreting labeling data.

-

The Carbene Pathway (Desired): Upon photon absorption, the diazirine ring expels nitrogen gas (

), generating a singlet carbene.[7] This electron-deficient species is capable of insertion reactions into metabolically stable bonds (C–H, N–H, O–H) within a radius of ~3–4 Å. This allows for "zero-length" crosslinking to the nearest amino acid residue, regardless of its nucleophilicity. -

The Diazo Pathway (Competing): Alternatively, the diazirine can isomerize into a linear diazo species.[7] This intermediate is long-lived and acts as a soft electrophile. It does not insert into C–H bonds but rather reacts preferentially with acidic residues (Asp, Glu) or nucleophiles. This leads to "pseudo-specific" labeling that reflects electrostatic attraction rather than true binding proximity.

Expert Insight: To maximize the carbene pathway and suppress the diazo rearrangement, 3-trifluoromethyl-3-phenyl-diazirine (TPD) derivatives are preferred. The electron-withdrawing trifluoromethyl group stabilizes the diazirine ring against thermal decomposition while favoring singlet carbene formation upon irradiation [1].

Visualization: Mechanistic Bifurcation

The following diagram illustrates the dual pathways of diazirine activation.

Figure 1: The photochemical bifurcation of diazirines.[6][8] TPD probes favor the upper carbene pathway, ensuring true proximity labeling via C-H insertion.

Part 2: Comparative Advantage & Probe Selection

Selecting the right photophore is a trade-off between reactivity, stability, and steric perturbation. Diazirines offer the most balanced profile for intracellular target identification.

Table 1: Photophore Performance Matrix

| Feature | Trifluoromethyl Diazirine (TPD) | Benzophenone | Aryl Azide |

| Activation Wavelength | 350–365 nm (Benign) | 350–365 nm (Benign) | < 300 nm (Damaging) |

| Reactive Species | Singlet Carbene | Triplet Diradical | Nitrene |

| Reactivity Profile | Inserts into C-H, O-H, N-H (Universal) | H-abstraction (Prefers Met, C-H) | Prefers Nucleophiles |

| Crosslinking Efficiency | High (Irreversible) | Low (Reversible excitation) | Moderate |

| Steric Bulk | Low (Compact) | High (Bulky) | Low |

| Irradiation Time | Short (1–10 min) | Long (30–60 min) | Short (1–5 min) |

| Primary Drawback | Synthesis complexity | Non-specific hydrophobic binding | Ring expansion rearrangement |

Selection Heuristic:

-

Use TPD for unknown target identification where the binding site composition is unknown (requires universal insertion).

-

Use Benzophenone only if the binding pocket is known to be large and hydrophobic, or if TPD synthesis fails.

-

Avoid Aryl Azides for live-cell applications due to UV-B toxicity and lower crosslinking specificity [2].

Part 3: The Experimental Workflow

This protocol outlines a self-validating workflow for identifying protein targets using a "Minimalist" TPD-alkyne probe in live cells or lysates.

Phase 1: Probe Incubation & Competition Controls

Objective: Establish equilibrium binding while defining non-specific background.

-

Experimental Arms:

-

Probe Only: (1–10 µM probe).

-

Competition Control: (Probe + 10x–50x excess of parent ligand). Crucial for validating specific binding.

-

No UV Control: (Probe, no light). Detects background thermal reactivity.

-

Protocol:

-

Treat cells/lysate with the probe for 30–60 minutes at 37°C (or relevant physiological temp).

-

Note: Keep DMSO concentration < 1% to prevent proteome precipitation.

Phase 2: Photoactivation (Crosslinking)

Objective: Covalent capture of the target. Mechanism: The TPD absorbs at ~350 nm, generating the carbene. Protocol:

-

Place samples on ice (4°C) to minimize thermal diffusion and protease activity.

-

Irradiate with a UV lamp (365 nm, ~100W) at a distance of 5–10 cm.

-

Duration: 5–10 minutes.

-

Why? TPD photolysis is rapid. Excessive irradiation (>20 min) degrades proteins and increases non-specific radical background.

-

Phase 3: Click Chemistry & Enrichment

Objective: Biotinylate the crosslinked proteins for isolation. Chemistry: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Protocol:

-

Lyse cells (if live-cell labeling) in RIPA or NP-40 buffer containing protease inhibitors.

-

Add "Click Cocktail":

-

Biotin-Azide (100 µM)

-

TCEP (1 mM) – Reduces disulfides and Cu(II)

-

TBTA (100 µM) – Ligand to stabilize Cu(I)

-

CuSO4 (1 mM)

-

-

Incubate 1 hour at Room Temp with rotation.

-

Precipitate proteins (Methanol/Chloroform or Acetone) to remove excess free biotin-azide. Critical step to prevent streptavidin saturation.

Phase 4: On-Bead Digestion & MS Analysis

Objective: Isolate targets and identify via LC-MS/MS. Protocol:

-

Resuspend protein pellet and incubate with Streptavidin-agarose/magnetic beads (2 hours).

-

Stringent Washing: Wash beads with 1% SDS, 4M Urea, and high salt to remove non-covalent binders. Only covalent adducts remain.

-

On-Bead Digestion: Add Trypsin directly to beads.

-

Elute peptides and analyze via LC-MS/MS.

Visualization: The PAL Workflow

Figure 2: Step-by-step workflow for diazirine-based photoaffinity labeling, emphasizing stringent washing to ensure high-confidence hits.

Part 4: Data Interpretation & Troubleshooting

Calculating Enrichment Ratios

Quantitative MS (SILAC or TMT) is highly recommended. A true target should show:

-

High Enrichment: High intensity in "Probe Only" vs. "No Probe" (Ratio > 5).

-

Specific Competition: Significant reduction in signal in "Competition" vs. "Probe Only" (Ratio < 0.5).

Common Failure Modes

| Observation | Root Cause | Remediation |

| Low Labeling Yield | Carbene quenching by water or buffer components. | Increase probe concentration; Ensure pH is near 7.4 (avoid acidic pH which favors diazonium). |

| High Background | Non-specific hydrophobic sticking. | Increase wash stringency (SDS/Urea); Reduce UV irradiation time. |

| No Competition Effect | Probe affinity is too low or off-rate is too fast. | Optimize parent ligand affinity; Perform irradiation at 4°C to slow off-rates. |

References

-

Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. NIH/PMC. Available at: [Link]

-

Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules.[2][3][9] Available at: [Link]

-

Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry.[1][3][10][11][12] Available at: [Link]

-

Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines. Caltech Authors. Available at: [Link]

Sources

- 1. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03538E [pubs.rsc.org]

- 3. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 7. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. research.rug.nl [research.rug.nl]

- 11. Diazirine based photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

Carbene-Generating Crosslinkers: Mechanistic Principles and Advanced Photoaffinity Labeling Protocols

Executive Summary

Photoaffinity labeling (PAL) is a cornerstone technique in chemical biology and drug discovery, enabling the direct observation of transient biomolecular interactions within native cellular environments. Among the available photoreactive groups, carbene-generating crosslinkers—specifically diazirines—have emerged as the gold standard. Their minimal steric footprint, excellent chemical stability in the absence of light, and highly efficient crosslinking upon long-wave UV irradiation make them indispensable for target identification and structural proteomics[1].

This technical guide deconstructs the mechanistic principles of diazirine-based carbenes, provides causality-driven experimental workflows, and establishes self-validating protocols for researchers developing next-generation chemical probes.

Mechanistic Principles of Carbene Generation